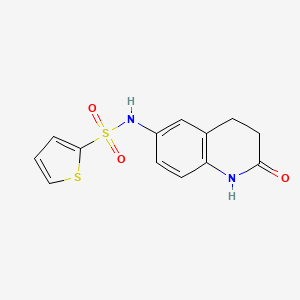![molecular formula C10H21NO2 B2687694 tert-Butyl 3-[(propan-2-yl)amino]propanoate CAS No. 851934-74-2](/img/structure/B2687694.png)
tert-Butyl 3-[(propan-2-yl)amino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl 3-[(propan-2-yl)amino]propanoate is a chemical compound with the molecular formula C10H21NO2 . It has a molecular weight of 187.28 .
Synthesis Analysis
The synthesis of tert-butyl esters, such as this compound, often involves the use of protected amino acids and t-butanol, with anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method is known to yield good results and can tolerate a variety of amino acid side chains and substituents .Molecular Structure Analysis
The molecular structure of this compound consists of a tert-butyl group, a propanoate group, and a propan-2-ylamino group . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Mecanismo De Acción
The mechanism of action of tert-Butyl 3-[(propan-2-yl)amino]propanoate is not well understood. However, it has been reported to act as a proline surrogate in peptide synthesis. It has also been reported to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the degradation of incretin hormones.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to increase insulin secretion and improve glucose tolerance in animal studies. It has also been reported to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-Butyl 3-[(propan-2-yl)amino]propanoate has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used as a building block in the synthesis of various compounds. It is also a useful tool in the study of enzyme mechanisms. However, its limitations include its limited solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the use of tert-Butyl 3-[(propan-2-yl)amino]propanoate in scientific research. It can be used in the development of new drugs for the treatment of diabetes, inflammation, and cancer. It can also be used in the study of enzyme mechanisms and in the synthesis of new compounds for various applications. Further research is needed to fully understand its mechanism of action and potential applications.
Conclusion:
This compound is a useful compound in scientific research. It has been synthesized using various methods and has been used in the development of new drugs and as a tool in the study of enzyme mechanisms. Its advantages include its stability and ease of synthesis, while its limitations include its limited solubility and potential toxicity. Further research is needed to fully understand its potential applications.
Métodos De Síntesis
Tert-Butyl 3-[(propan-2-yl)amino]propanoate can be synthesized using different methods. One of the commonly used methods involves the reaction of tert-butyl 3-bromopropanoate with diisopropylamine in the presence of a base such as potassium carbonate. The reaction yields this compound as a white solid.
Aplicaciones Científicas De Investigación
Tert-Butyl 3-[(propan-2-yl)amino]propanoate has been used in various scientific research applications. It has been used as a building block in the synthesis of various compounds such as amino acid derivatives, peptides, and macrocycles. It has also been used in the development of new drugs and as a tool in the study of enzyme mechanisms.
Propiedades
IUPAC Name |
tert-butyl 3-(propan-2-ylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-8(2)11-7-6-9(12)13-10(3,4)5/h8,11H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQPJSKNBSULAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

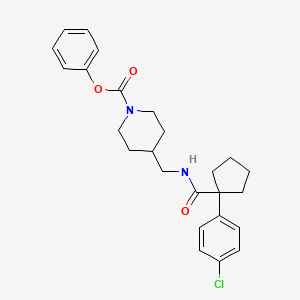

![{4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine dihydrochloride](/img/structure/B2687613.png)



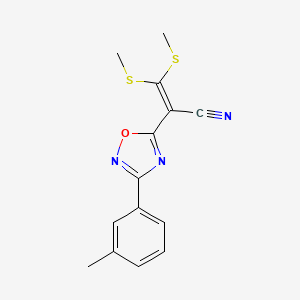
![8-Phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2687623.png)
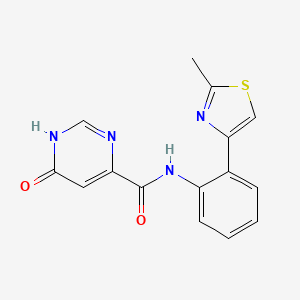
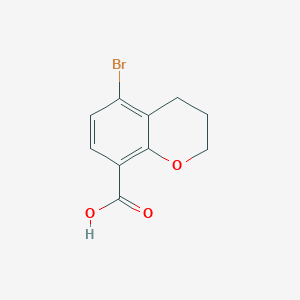
![3-[(4-fluorobenzoyl)amino]-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide](/img/no-structure.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-methylthiophene-2-carboxamide](/img/structure/B2687629.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(2-thienyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2687632.png)
